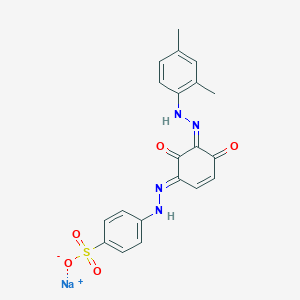
1,4-Diiodobenzene
Übersicht
Beschreibung
1,4-Diiodobenzene (DIB) is a compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of benzene where two iodine atoms are substituted at the 1 and 4 positions of the aromatic ring. This substitution pattern imparts unique physical and chemical characteristics to the molecule, making it a subject of interest in materials science and organic chemistry .
Synthesis Analysis
The synthesis of diiodobenzene derivatives has been explored in several studies. For instance, a series of bulky 1,4-diiodo-2,3,5,6-tetraarylbenzenes were prepared using a procedure that involves the reaction of hexabromobenzene with Grignard reagents, followed by the addition of elemental iodine . Another study reported the synthesis of diiodo and triiodo derivatives of trimethylbenzenes, suggesting the use of polyiodo derivatives for characterizing polyalkylbenzenes and their derivatives .
Molecular Structure Analysis
The molecular structure of 1,4-diiodobenzene has been determined through various techniques, including X-ray and electron diffraction. The crystal structure of 1,4-diiodobenzene was found to be orthorhombic with specific bond lengths and angles that deviate slightly from planarity . The presence of heavy iodine atoms in the molecule has a significant impact on its structural properties .
Chemical Reactions Analysis
1,4-Diiodobenzene undergoes various chemical reactions, including photodissociation dynamics, which have been investigated using ultrafast time-resolved photoelectron spectroscopy. The study revealed that the molecule exhibits a rapid decay of the initial excitation, providing insights into the dissociation pathways of the molecule . Additionally, reversible isomerizations between digermabenzenes and Dewar-type digermabenzenes have been studied, indicating the potential of such compounds as activators for small molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-diiodobenzene have been extensively studied. Its remarkable room-temperature hole mobility in the crystalline state makes it a candidate for applications in organic semiconducting crystals. The heavy iodine atoms contribute to a small effective mass for both electrons and holes, and a decrease in local hole-vibration coupling compared to benzene, which is consistent with the observed high hole mobility . The solid-state structures of sterically crowded 1,4-diiodobenzene derivatives have also been investigated, revealing interesting distortions due to steric pressures .
Wissenschaftliche Forschungsanwendungen
Suzuki Reaction
- Application Summary : The Suzuki reaction is a type of cross-coupling reaction, used to form carbon-carbon bonds. 1,4-Diiodobenzene is used as a precursor in this reaction .
- Methods of Application : The reaction typically involves the use of a palladium catalyst, a base, and boronic acid. The 1,4-Diiodobenzene acts as the halide in the reaction .
- Results or Outcomes : The outcome of the Suzuki reaction is the formation of a new carbon-carbon bond. This reaction is widely used in the synthesis of various organic compounds .
Synthesis of Martinellic Acid
- Application Summary : 1,4-Diiodobenzene is used as a precursor in the total synthesis of martinellic acid, a naturally occurring bradykinin receptor antagonist .
- Methods of Application : The exact methods of synthesis can vary, but typically involve the use of 1,4-Diiodobenzene as a starting material in a series of reactions .
- Results or Outcomes : The result is the production of martinellic acid, which has potential therapeutic applications due to its activity as a bradykinin receptor antagonist .
Synthesis of Oligo (1,4-phenylene ethynylene)
- Application Summary : 1,4-Diiodobenzene is used in the preparation of 1,4-diiodo-2,5-didodecylbenzene, which is a starting reagent for the synthesis of oligo (1,4-phenylene ethynylene) .
- Methods of Application : The synthesis involves the use of 1,4-Diiodobenzene as a starting material, which is then reacted with other compounds to form the desired product .
- Results or Outcomes : The result is the production of oligo (1,4-phenylene ethynylene), a type of conjugated polymer that has potential applications in the field of electronics .
Safety And Hazards
Zukünftige Richtungen
1,4-Diiodobenzene was used in the total synthesis of martinellic acid, a naturally occurring bradykinin receptor antagonist . It was also used in the preparation of 1,4-bis (p - R -phenylethynyl)benzenes via Pd 11 /Cu 1 catalyzed cross-coupling reaction . These applications suggest potential future directions for the use of 1,4-Diiodobenzene in chemical synthesis and research.
Relevant Papers
The photodissociation dynamics of 1,4-diiodobenzene was investigated using ultrafast time-resolved photoelectron spectroscopy . Another paper discussed the use of sterically crowded 1,4-diiodobenzene as a precursor to difunctional hypervalent iodine compounds .
Eigenschaften
IUPAC Name |
1,4-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4I2/c7-5-1-2-6(8)4-3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMWZTSOMGDDJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022092 | |
| Record name | 1,4-Diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 1,4-Diiodobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19276 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00593 [mmHg] | |
| Record name | 1,4-Diiodobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19276 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,4-Diiodobenzene | |
CAS RN |
624-38-4 | |
| Record name | 1,4-Diiodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Diiodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-DIIODOBENZENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-diiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Diiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-diiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.857 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-DIIODOBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9XCF83VAV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(4-Bromophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B128326.png)










